3-Amino-1-(2,4-dimethylphenyl)propan-1-ol
Overview
Description
“3-Amino-1-(2,4-dimethylphenyl)propan-1-ol” is a chemical compound . It contains a total of 36 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The metabolic pathways of a similar compound, 3,4-Dimethylmethcathinone (DMMC), include its reduction of the ketone group to the corresponding alcohols, N-demethylation to the primary amine, oxidation of the xylyl group to the corresponding alcohol and carboxylate forms, and combination of these steps .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 36 bonds; 15 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 328.8±30.0 °C, and its predicted density is 1.034±0.06 g/cm3 . The pKa is predicted to be 14.41±0.20 .Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of compounds with similar functionalities, highlighting the importance of these processes in understanding their chemical behavior and potential applications. For instance, the synthesis of a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and their affinity to beta-adrenoceptors, demonstrates the role of structural modifications in determining biological activity (Rzeszotarski et al., 1979). Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives through X-ray diffraction analysis highlight the significance of molecular conformation in influencing the properties of chemical compounds (Nitek et al., 2020).
Potential Applications in Medicinal Chemistry
The structural and synthetic research lays the groundwork for potential applications in medicinal chemistry. For example, the detailed study of Schiff base derivatives and their crystal structures provides insight into their potential as pharmaceutical intermediates, demonstrating how structural characteristics can influence biological activity (Khalid et al., 2018). Similarly, the synthesis of tertiary amines and their evaluation as corrosion inhibitors for carbon steel suggest applications beyond medicinal chemistry, such as in materials science and engineering (Gao et al., 2007).
Innovative Synthetic Strategies
The development of innovative synthetic strategies, such as the semi-rational engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, illustrates the ongoing effort to create more efficient and selective chemical processes. These advances have implications for the synthesis of antidepressants and other pharmacologically active substances, showcasing the potential of biocatalysis in modern synthetic chemistry (Zhang et al., 2015).
properties
IUPAC Name |
3-amino-1-(2,4-dimethylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7,11,13H,5-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAULQTWHQZJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCN)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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